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Compound of Interest

4-(4-Chlorophenyl)-4-
Compound Name:

methylpentan-2-one
CAS No.: 6269-30-3

Cat. No.: B1346337

Get Quote

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, sterically hindered
aromatic ketones serve as critical building blocks for active pharmaceutical ingredients (APIS)
and advanced agrochemicals. This whitepaper provides an in-depth technical analysis of 4-(4-
chlorophenyl)-4-methylpentan-2-one, detailing its chemical identity, physicochemical profile,
and the mechanistic causality behind its synthesis. Designed for research scientists and drug
development professionals, this guide establishes a self-validating protocol for the reproducible
generation of this compound.

Chemical Identity and Structural Parameters

The target compound is a highly branched aromatic ketone. The presence of a tertiary carbon
center directly attached to the para-chlorophenyl ring imparts significant steric bulk, which
dictates its downstream reactivity profile in medicinal chemistry applications[1].

Table 1: Core Chemical Identifiers
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Parameter Value

IUPAC Name 4-(4-chlorophenyl)-4-methylpentan-2-one
CAS Registry Number 6269-30-3

Molecular Formula C12H1sCIO

Molecular Weight 210.70 g/mol

Canonical SMILES CC(=0)CC(C)(C)C1=CCc=C(C=C1)CI
InChlKey AXLXIJEZHGWFCPX-UHFFFAOYSA-N

Physicochemical Profiling

Understanding the computational and physicochemical properties of 4-(4-chlorophenyl)-4-
methylpentan-2-one is essential for predicting its behavior in biological systems and
chromatographic environments[1][2]. The lipophilicity (XLogP3) and low polar surface area
suggest high membrane permeability, making it an excellent lipophilic moiety for API
integration.

Table 2: Computed Physicochemical Properties
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Pharmacokinetic
Property Computed Value L.
Implication

High lipophilicity; favorable for
XLogP3-AA 3.3 o
crossing lipid bilayers.

Excellent oral bioavailability

Topological Polar Surface Area  17.1 A2 )
potential (well below 140 Az2).

Lacks acidic protons;

Hydrogen Bond Donors 0 chemically stable in basic
media.
Carbonyl oxygen serves as a
Hydrogen Bond Acceptors 1

singular H-bond acceptor.

Moderate flexibility; allows

Rotatable Bond Count 3 ) o o
induced fit in target binding.
Low molecular complexity

Heavy Atom Count 14 (202); ideal fragment-based

starting point.

Synthetic Methodology & Mechanistic Causality

The most robust pathway for synthesizing 4-(4-chlorophenyl)-4-methylpentan-2-one is via a
Friedel-Crafts alkylation[3]. This reaction utilizes chlorobenzene as both the solvent and the
aromatic nucleophile, reacting with mesityl oxide (4-methyl-3-penten-2-one) under Lewis acid
catalysis.

Mechanistic Causality

o Electrophile Generation: Anhydrous aluminum chloride ( AICI3) acts as a strong Lewis acid,
coordinating to the carbonyl oxygen of mesityl oxide. This coordination withdraws electron
density from the conjugated 1t -system, generating a highly reactive, resonance-stabilized
tertiary carbocation at the 3 -carbon.

o Regioselectivity (Steric Control): Chlorobenzene possesses a weakly deactivating, yet
ortho/para-directing chlorine atom. While electronic factors allow for both ortho and para
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attack, the extreme steric bulk of the tertiary carbocation intermediate heavily disfavors the
ortho trajectory. Consequently, the reaction is highly regioselective, yielding the para-
substituted isomer almost exclusively.
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Figure 1: Mechanistic causality of the Friedel-Crafts alkylation pathway.
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Step-by-Step Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. It

incorporates thermal control to prevent the polymerization of the enone and in-process checks

to verify reaction progression.

Reagents Required:

Chlorobenzene: 5.0 equivalents (Acts as reactant and solvent)

Mesityl Oxide: 1.0 equivalent (Alkylating agent)

Anhydrous AICI3: 1.2 equivalents (Lewis acid catalyst)

Workflow Execution:

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic
stirrer, an addition funnel, and a nitrogen inlet. Charge the flask with chlorobenzene and
anhydrous AICI3.

Thermal Control: Submerge the reaction vessel in an ice-water bath. Allow the suspension to
cool to 0-5 °C. Causality: Low temperatures are critical to suppress the self-condensation
and polymerization of mesityl oxide.

Activation & Addition: Load the addition funnel with mesityl oxide. Add it dropwise over 45
minutes to the vigorously stirring suspension. Visual Cue: The mixture will transition to a
deep yellow/orange hue, indicating the formation of the activated carbocation complex.

Alkylation & Maturation: Once the addition is complete, maintain the temperature at 0-5 °C
for 1 hour, then slowly remove the ice bath to allow the system to reach room temperature
(20-25 °C) over another 2 hours.

In-Process Validation: Extract a 0.1 mL aliquot, quench in 1M HCI, and extract with ethyl
acetate. Run Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile
phase. The disappearance of the UV-active mesityl oxide spot validates reaction completion.

Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCI (100
mL). Causality: The acidic agueous quench destroys the aluminum complex, liberating the
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free ketone product and preventing emulsion formation.

o Extraction & Purification: Separate the organic layer. Extract the aqueous phase twice with
dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO3, then
brine, and dry over anhydrous Na2S0O4. Concentrate under reduced pressure. Purify via
vacuum distillation to yield the pure 4-(4-chlorophenyl)-4-methylpentan-2-one.
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Figure 2: Step-by-step experimental workflow for synthesizing the target ketone.
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Applications in Drug Development

In medicinal chemistry, the 4-(4-chlorophenyl)-4-methylpentan-2-one scaffold is highly
valued. The gem-dimethyl group at the benzylic position provides severe steric hindrance,
which effectively blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at that
specific site. Furthermore, the ketone moiety serves as a versatile synthetic handle for
downstream transformations, such as reductive amination to form bioactive amines, or
Grignard additions to generate tertiary alcohols[2]. These structural features make it an ideal
precursor for developing long-acting therapeutics with enhanced metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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